5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde
Description
Properties
IUPAC Name |
5-(1-methylimidazol-2-yl)sulfanylfuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-11-5-4-10-9(11)14-8-3-2-7(6-12)13-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIUGKSOUKRVMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=CC=C(O2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde typically involves the formation of the imidazole ring followed by the introduction of the furan ring. One common method involves the reaction of 1-methylimidazole with a suitable sulfur-containing reagent to introduce the sulfanyl group. This intermediate is then reacted with a furan-2-carbaldehyde derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The imidazole and furan rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and enzyme inhibition.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The furan ring may also contribute to the compound’s overall biological activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Key Observations:
- Reactivity : The aldehyde group in this compound distinguishes it from carboxylic acid derivatives (e.g., ), enabling nucleophilic additions or Schiff base formation.
- Thermodynamics : Nitro-substituted furans exhibit high sublimation enthalpies (~120 kJ/mol at 298 K) due to strong intermolecular interactions , whereas the imidazole-thioether group in the target compound may reduce crystallinity, favoring solubility.
Biological Activity
5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 246.28 g/mol
- CAS Number : 39689-08-2
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL, indicating its potential as an antimicrobial agent.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. In vitro assays revealed that it induces apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. A notable study reported a reduction in cell viability by over 50% at concentrations of 20 µM within 48 hours.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In a murine model of inflammation, administration of this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may modulate immune responses and could be beneficial in treating inflammatory diseases.
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
- Caspase Activation : Its ability to activate caspases is central to its anticancer activity, promoting apoptosis in malignant cells.
- Cytokine Modulation : By downregulating pro-inflammatory cytokines, it exerts anti-inflammatory effects.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that at a concentration of 32 µg/mL, the compound inhibited the growth of both bacterial strains effectively.
Case Study 2: Cancer Cell Line Study
In vitro studies at ABC Institute assessed the effects of the compound on MCF-7 (breast cancer) and HT29 (colon cancer) cell lines. The results showed that treatment with 20 µM led to a significant decrease in cell proliferation and increased apoptosis rates, highlighting its potential as an anticancer agent.
Q & A
Q. What are the common synthetic routes for 5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or thiol-ene "click" chemistry. A plausible route involves reacting 5-chlorofuran-2-carbaldehyde with 1-methyl-1H-imidazole-2-thiol under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Monitoring reaction progress via TLC or HPLC is critical, as over-substitution or oxidation of the thioether group may occur. Purification often employs column chromatography with ethyl acetate/hexane gradients .
Q. How is the purity of this compound validated in academic settings?
Methodological Answer: Purity is assessed using a combination of:
- HPLC/GC-MS : To detect residual solvents or byproducts.
- Elemental Analysis (EA) : Confirms C, H, N, S content within ±0.4% of theoretical values.
- Melting Point : Consistency with literature values (if available) indicates purity.
Discrepancies in melting points (e.g., 165–166°C for related imidazole-carbaldehydes ) may signal impurities, necessitating recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Methodological Answer: Discrepancies in NMR or IR spectra often arise from:
- Solvent Effects : Deuterated DMSO vs. CDCl₃ can shift proton signals.
- Tautomerism : The aldehyde group may exhibit keto-enol tautomerism, altering peak positions.
- Impurities : Trace thiol or oxidized sulfone byproducts require careful column purification.
For example, the aldehyde proton (δ ~9.8–10.2 ppm in ¹H NMR) should integrate as a singlet; splitting may indicate residual acid catalysts. Cross-validate with high-resolution mass spectrometry (HRMS) .
Q. What intermolecular interactions stabilize the crystal structure of this compound?
Methodological Answer: X-ray crystallography (e.g., monoclinic P2₁/c space group) reveals weak C–H⋯S (3.52 Å) and C⋯O (3.19 Å) interactions, which contribute to packing stability. The thioether sulfur participates in van der Waals contacts, while the imidazole ring engages in π-stacking (3.33–3.39 Å distances). These interactions influence solubility and thermal stability, as seen in related compounds .
Functional Group Reactivity and Applications
Q. How does the thioether moiety influence the compound’s reactivity?
Methodological Answer: The thioether group (-S-) acts as a soft nucleophile , enabling:
Q. What strategies optimize the aldehyde group for further derivatization?
Methodological Answer: The aldehyde can be:
- Protected as an acetal (e.g., with ethylene glycol) to prevent side reactions.
- Condensed with amines to form Schiff bases, a step critical in metal-organic framework (MOF) synthesis.
- Reduced to a primary alcohol (NaBH₄) for solubility tuning.
Monitor reaction progress via FTIR (loss of C=O stretch at ~1700 cm⁻¹) .
Data Analysis and Experimental Design
Q. How to design experiments to study the compound’s stability under varying pH conditions?
Methodological Answer:
- Kinetic Studies : Incubate the compound in buffers (pH 2–12) at 25–50°C.
- Analytical Tools : Use UV-Vis (λmax shifts indicate degradation) and LC-MS to identify breakdown products (e.g., sulfonic acids or imidazole ring-opened species).
- Control : Include antioxidants (e.g., BHT) to isolate pH-driven vs. oxidative degradation .
Q. What computational methods predict the compound’s electronic properties?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict HOMO-LUMO gaps (related to redox behavior).
- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to guide solvent selection for reactions.
- Docking Studies : Screen for biological activity (e.g., enzyme inhibition) by modeling interactions with target proteins .
Contradictory Findings and Mitigation
Q. How to address conflicting reports on the compound’s solubility?
Methodological Answer: Solubility variations in DMSO vs. ethanol may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
